molecular formula C12H18N2O2 B13620602 (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol

Cat. No.: B13620602
M. Wt: 222.28 g/mol
InChI Key: LZWJONHJDAIFAC-LLVKDONJSA-N
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Description

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a morpholine ring attached to a phenyl group, which is further connected to an amino alcohol moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to obtain the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitrile group to an amino group under hydrogen gas. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The presence of the morpholine ring and amino alcohol moiety allows for versatile binding modes, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of new materials with tailored properties.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m1/s1

InChI Key

LZWJONHJDAIFAC-LLVKDONJSA-N

Isomeric SMILES

C1COCCN1C2=CC=CC=C2[C@@H](CO)N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(CO)N

Origin of Product

United States

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